3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is a substituted benzoic acid derivative characterized by a 3-ethoxy group and a 4-(2-fluorobenzyl)oxy substituent on the aromatic ring. The benzoic acid core provides a carboxylic acid functional group, enabling participation in reactions such as esterification, amidation, and salt formation . The 2-fluorobenzyloxy group introduces steric bulk and electronic modulation due to the electron-withdrawing fluorine atom, which enhances the compound’s stability and influences its reactivity in synthetic pathways . This compound is primarily utilized as an intermediate in medicinal chemistry and organic synthesis, where its substituents are tailored for target-specific interactions or material science applications .
Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGLCWNTUMLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 2-fluorobenzyl alcohol.
Esterification: The 3-ethoxybenzoic acid undergoes esterification with 2-fluorobenzyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Key Compounds for Comparison :
3-Ethoxybenzoic acid (CAS 621-51-2): Lacks the 4-(2-fluorobenzyl)oxy group.
3-Ethoxy-4-methoxybenzoic acid (CAS 2651-55-0): Replaces the fluorinated benzyloxy group with a methoxy group.
3-Ethoxy-4-ethoxycarbonyl phenylacetic acid (CAS 99469-99-5): Features an ethoxycarbonyl group at position 4 and an acetic acid side chain.
Azo-benzothiazolyl benzoic acid derivatives (): Contain azo-linked benzothiazole groups.
Electronic and Steric Comparisons :
- Acidity: The target compound’s pKa is expected to be lower than non-fluorinated analogs (e.g., 3-ethoxy-4-methoxybenzoic acid) due to fluorine’s electron-withdrawing effect .
- Reactivity : The 2-fluorobenzyloxy group may hinder electrophilic substitution at the 4-position, whereas methoxy or ethoxy groups facilitate such reactions .
Comparison with Azo-Benzothiazolyl Derivatives :
Azo compounds () are synthesized via diazotization and coupling, a method irrelevant to the target compound. Instead, the target’s synthesis likely relies on nucleophilic aromatic substitution or Mitsunobu reactions for ether bond formation .
Physicochemical Properties
- Solubility : The 2-fluorobenzyloxy group likely reduces water solubility compared to hydroxyl or methoxy analogs but improves lipid solubility for membrane permeability .
- Thermal Stability : Ether bonds (e.g., benzyloxy, ethoxy) confer greater stability against hydrolysis compared to ester-containing analogs (e.g., ethoxycarbonyl derivatives) .
Biological Activity
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (CAS No. 423724-00-9) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid core substituted with ethoxy and fluorobenzyl groups, which may influence its pharmacological properties.
- Molecular Formula : C16H15FO4
- Molecular Weight : 290.29 g/mol
- Structure : The compound consists of a benzoic acid moiety with an ethoxy group at the 3-position and a 2-fluorobenzyl ether at the 4-position, enhancing its lipophilicity and potentially its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates various pharmacological effects, including anti-inflammatory and analgesic properties. The following sections summarize key findings from recent studies.
The mechanism through which this compound exerts its effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in inflammatory pathways. The presence of the fluorobenzyl group may enhance binding affinity to proteins involved in these pathways, potentially modulating their activity.
In Vitro Studies
- Anti-inflammatory Activity : A study evaluated the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound, suggesting a dose-dependent anti-inflammatory effect.
- Analgesic Effect : In another study using a pain model in mice, administration of this compound resulted in a notable decrease in pain response compared to control groups, indicating potential analgesic properties.
In Vivo Studies
- Diabetic Model : In a streptozotocin-induced diabetic rat model, the compound was shown to reduce retinal vascular leakage and inflammation markers, suggesting protective effects against diabetic retinopathy.
- Toxicology Assessment : Safety evaluations demonstrated no significant toxicity at therapeutic doses, with no observable adverse effects on liver or kidney functions after prolonged administration.
Data Table: Summary of Biological Activities
| Activity Type | Model Type | Concentration Range | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Macrophage Culture | 10 µM - 100 µM | Reduced TNF-alpha and IL-6 levels |
| Analgesic | Mouse Pain Model | 5 mg/kg - 20 mg/kg | Decreased pain response compared to controls |
| Diabetic Protection | Rat Diabetic Model | 10 mg/kg | Reduced retinal vascular leakage |
| Toxicology | Rat Toxicology Study | Up to 50 mg/kg | No significant toxicity observed |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential etherification and esterification steps. A common approach is:
Ether Formation : React 3-ethoxy-4-hydroxybenzoic acid with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluorobenzyloxy group.
Carboxylic Acid Activation : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, followed by deprotection with aqueous NaOH.
Purification : Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, hexane/EtOAc gradient) .
Optimization Tips :
- Use catalytic KI to enhance nucleophilic substitution efficiency.
- Monitor reaction progress via TLC (silica, UV detection).
- Adjust solvent polarity (e.g., DMF vs. acetonitrile) to balance reactivity and byproduct formation.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- LC-MS : Confirm molecular ion ([M-H]⁻ at m/z 294.07) and assess purity (>98% via HPLC with C18 column, 0.1% formic acid/ACN mobile phase) .
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹).
Advanced: How can researchers resolve contradictions in reported NMR spectral data for fluorinated benzoic acid derivatives?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria of the ethoxy group).
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings.
Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-ethoxy-3-methoxybenzoic acid, δ 7.8 ppm for aromatic protons) .
Advanced: What strategies are employed to study the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
Target Selection : Prioritize enzymes with known sensitivity to fluorinated aromatics (e.g., cyclooxygenase-2, tyrosine kinases).
Assay Design :
- In Vitro Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values.
- Molecular Docking : Simulate binding interactions (e.g., with COX-2’s hydrophobic pocket) using software like AutoDock Vina.
Control Experiments : Compare with non-fluorinated analogs (e.g., 3-ethoxy-4-benzyloxybenzoic acid) to isolate fluorine’s electronic effects .
Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance.
Advanced: How does the electronic influence of the 2-fluorobenzyl group affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The meta -fluorine exerts an electron-withdrawing inductive effect, activating the benzyloxy group for nucleophilic attack. Experimental approaches include:
Hammett Analysis : Correlate σₚ values of substituents with reaction rates (e.g., SNAr reactions with piperidine).
DFT Calculations : Compute partial charges (e.g., at the benzyloxy oxygen) using Gaussian09 (B3LYP/6-311+G(d,p)).
Competitive Experiments : Compare substitution rates with non-fluorinated analogs to quantify fluorine’s impact .
Basic: What are the critical stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the fluorinated aromatic ring.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group.
- Temperature : Maintain at 4°C for short-term; -20°C for long-term storage.
- Analytical Monitoring : Perform periodic HPLC checks to detect degradation (e.g., new peaks at Rₜ 3.2 min) .
Advanced: How can researchers address low yields in the final ester hydrolysis step?
Methodological Answer:
Low yields often stem from incomplete deprotection or side reactions. Solutions include:
Alternative Deprotection Agents : Replace NaOH with LiOH in THF/H₂O for milder conditions.
Microwave-Assisted Hydrolysis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs reflux).
Byproduct Trapping : Add scavengers (e.g., polymer-bound sulfonic acid resins) to sequester residual acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
